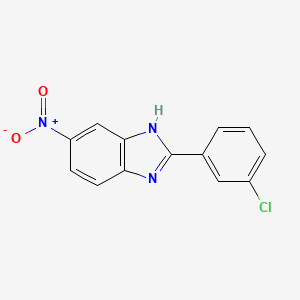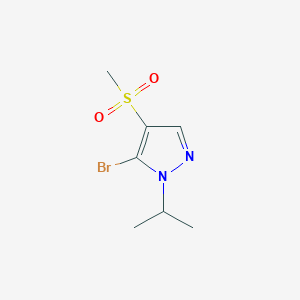
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine and chlorine substituents can be replaced by hydrogen atoms through reduction reactions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution of the bromine atom can result in the formation of various substituted pyridines.
Applications De Recherche Scientifique
3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol involves its interaction with specific molecular targets. The presence of the nitro group allows the compound to participate in redox reactions, which can affect cellular processes. Additionally, the bromine and chlorine substituents can interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-chlorophenol: Similar in structure but lacks the nitro and methyl groups.
4-Bromo-3-chlorophenol: Similar but with different positions of the substituents.
3-Bromo-4-(4-chlorophenyl)-1H-pyrazol-5-amine: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
The uniqueness of 3-Bromo-4-(4-chlorophenyl)-6-methyl-5-nitropyridin-2-ol lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H8BrClN2O3 |
|---|---|
Poids moléculaire |
343.56 g/mol |
Nom IUPAC |
3-bromo-4-(4-chlorophenyl)-6-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8BrClN2O3/c1-6-11(16(18)19)9(10(13)12(17)15-6)7-2-4-8(14)5-3-7/h2-5H,1H3,(H,15,17) |
Clé InChI |
FOKFFKRLAZUHGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=O)N1)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)





![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)
![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)

![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)

![2-(Difluoromethoxy)-4-mercaptobenzo[d]oxazole](/img/structure/B11783500.png)


